molecular formula C9H9F3O B14833730 5-Ethyl-2-(trifluoromethyl)phenol

5-Ethyl-2-(trifluoromethyl)phenol

Cat. No.: B14833730
M. Wt: 190.16 g/mol
InChI Key: UQRURVONFLRNDU-UHFFFAOYSA-N
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Description

5-Ethyl-2-(trifluoromethyl)phenol is a fluorinated aromatic compound characterized by a hydroxyl (-OH) group at the para position relative to an ethyl (-C₂H₅) group and a trifluoromethyl (-CF₃) group at the ortho position. This structural configuration imparts unique physicochemical properties, such as moderate acidity (due to the electron-withdrawing -CF₃ group) and enhanced lipophilicity (from the ethyl group). It serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in designing enzyme inhibitors or bioactive molecules requiring stable aromatic frameworks .

Properties

Molecular Formula

C9H9F3O

Molecular Weight

190.16 g/mol

IUPAC Name

5-ethyl-2-(trifluoromethyl)phenol

InChI

InChI=1S/C9H9F3O/c1-2-6-3-4-7(8(13)5-6)9(10,11)12/h3-5,13H,2H2,1H3

InChI Key

UQRURVONFLRNDU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-(trifluoromethyl)phenol can be achieved through several methods. One common approach involves the trifluoromethylation of phenolic compounds using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction typically occurs under mild conditions and yields the desired product with high selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

5-Ethyl-2-(trifluoromethyl)phenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-(trifluoromethyl)phenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity to enzymes, receptors, and other biomolecules, thereby modulating their activity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Selected Compounds
Compound Name Substituents Core Structure Key Functional Groups
5-Ethyl-2-(trifluoromethyl)phenol -OH, -CF₃, -C₂H₅ Phenol Hydroxyl, trifluoromethyl, ethyl
4-Bromo-3-(trifluoromethyl)phenol -OH, -CF₃, -Br Phenol Hydroxyl, trifluoromethyl, bromo
Trifluoromethyl-4-nitrophenol (TFM) -OH, -CF₃, -NO₂ Phenol Hydroxyl, trifluoromethyl, nitro
5-Ethyl-2-(trifluoromethyl)pyridine -CF₃, -C₂H₅ Pyridine Trifluoromethyl, ethyl
2-Amino-5-trifluoromethylphenol -OH, -CF₃, -NH₂ Phenol Hydroxyl, trifluoromethyl, amino

Physicochemical Properties

Table 2: Physical and Chemical Properties
Compound Name Molecular Weight (g/mol) Melting Point (°C) Acidity (pKa) Solubility (Polar vs. Non-polar)
This compound ~196.1* 50–55* ~8.5–9.0* Moderate in polar solvents
4-Bromo-3-(trifluoromethyl)phenol 241.0 44–46 ~7.8–8.2 Low in water, high in DMSO
Trifluoromethyl-4-nitrophenol (TFM) 227.1 120–122 ~4.5–5.0 Low in water, soluble in ethanol
5-Ethyl-2-(trifluoromethyl)pyridine 191.2 N/A Neutral High in organic solvents

*Estimated based on analogous compounds.

  • Acidity: The -CF₃ group enhances acidity by stabilizing the deprotonated phenoxide ion. However, substituents like -NO₂ (in TFM) further lower pKa due to stronger electron withdrawal, whereas the ethyl group in this compound slightly reduces acidity compared to TFM .
  • Solubility: The hydroxyl group in phenolic derivatives improves water solubility relative to pyridine analogs (e.g., 5-Ethyl-2-(trifluoromethyl)pyridine), which are more lipophilic .

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